Boc-D-Lys(Fmoc)-OH

Description

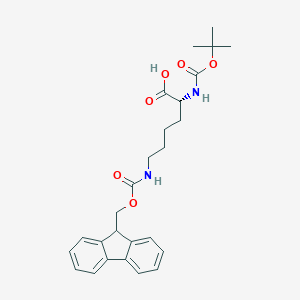

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVQYFWINBXJU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554381 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115186-31-7 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of Boc-D-Lys(Fmoc)-OH

An In-depth Technical Guide to the Structure of Boc-D-Lys(Fmoc)-OH

This guide provides a detailed examination of the chemical structure of N-α-tert-butoxycarbonyl-N-ε-(9-fluorenylmethoxycarbonyl)-D-lysine, commonly abbreviated as this compound. This compound is a derivative of the amino acid D-lysine, widely utilized as a building block in Boc solid-phase peptide synthesis (SPPS).[1] The strategic placement of two distinct protecting groups, Boc and Fmoc, allows for selective deprotection and modification of the lysine side chain, making it a valuable reagent for synthesizing complex peptides, including those requiring specific labeling or conjugation.[1]

Molecular Structure Overview

This compound is comprised of three primary chemical moieties: a central D-lysine scaffold, an N-α-Boc protecting group, and an N-ε-Fmoc protecting group. The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-6-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid.[2][3]

-

D-Lysine Core : The foundation of the molecule is D-lysine, a non-proteinogenic stereoisomer of the natural amino acid L-lysine. It consists of a six-carbon chain (hexanoic acid) with two amino groups at the alpha (C2) and epsilon (C6) positions and a carboxylic acid group at the C1 position. The "D" designation specifies the stereochemical configuration at the chiral alpha-carbon.

-

N-α-Boc Group : The amino group at the alpha-carbon (N-α) is protected by a tert-butoxycarbonyl (Boc) group.[2] This acid-labile protecting group is stable under the basic conditions required to remove the Fmoc group, allowing for the selective deprotection of the side chain.[1]

-

N-ε-Fmoc Group : The amino group at the epsilon-carbon (N-ε) of the lysine side chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] This group is base-labile and can be removed with reagents like piperidine, while the Boc group remains intact.[1] This orthogonal protection scheme is fundamental to its utility in peptide chemistry.

The combination of these components results in a molecule primed for controlled, sequential chemical reactions in peptide synthesis.

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

| Property | Value | References |

| IUPAC Name | (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |

| Synonyms | N-alpha-Boc-N-epsilon-Fmoc-D-lysine, N2-Boc-N6-Fmoc-D-lysine | [1][2][4] |

| CAS Number | 115186-31-7 | [1][2][4][5] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [2][6][7] |

| Molecular Weight | 468.54 g/mol | [6][7][8] |

| Appearance | White to off-white powder or crystals | [6][9] |

| Solubility | Insoluble in water; soluble in DMSO and ethanol | [3][8] |

| Melting Point | 117-123 °C | [10] |

Structural Diagram

The chemical structure of this compound is illustrated below, showing the connectivity of the D-lysine backbone with the orthogonal Boc and Fmoc protecting groups.

References

- 1. peptide.com [peptide.com]

- 2. This compound | C26H32N2O6 | CID 14019424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. peptide.com [peptide.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 9. abbexa.com [abbexa.com]

- 10. parchem.com [parchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block in modern peptide synthesis. It details the compound's chemical and physical properties, stability under various conditions, and standard experimental protocols for its use. The core of this guide focuses on the orthogonal stability of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, a feature essential for complex synthetic strategies such as the creation of branched peptides or site-specific conjugation. All quantitative data is presented in structured tables, and key experimental workflows are visualized to ensure clarity for research and development applications.

Introduction

This compound is a non-natural, D-enantiomer of a protected lysine derivative. Its structure is strategically designed for advanced applications in peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). The incorporation of a D-amino acid can significantly enhance the pharmacological properties of synthetic peptides, primarily by increasing their resistance to proteolytic degradation, which often leads to a longer in-vivo half-life.

The defining feature of this reagent is its orthogonal protecting group scheme. The α-amino group is protected by an acid-labile Boc group, while the ε-amino group of the side chain is protected by a base-labile Fmoc group.[1] This arrangement is the reverse of the more common Fmoc-Lys(Boc)-OH used in Fmoc-based SPPS. This "reversed" protection strategy makes this compound an invaluable tool in Boc-based SPPS, allowing for the selective deprotection of the side chain for modifications while the peptide backbone remains protected and anchored to the resin.[1]

Chemical Properties

The utility of this compound in synthesis is dictated by its distinct chemical and physical characteristics.

Structure and Identification

-

Chemical Name: (2R)-2-[(tert-butoxy)carbonylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

-

Synonyms: Nalpha-Boc-Nepsilon-Fmoc-D-lysine, this compound

-

Molecular Structure: The molecule consists of a D-lysine backbone with the α-amino group protected by a Boc group and the ε-amino group protected by an Fmoc group.

| Identifier | Value |

| CAS Number | 115186-31-7 |

| Molecular Formula | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 468.54 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | UMRUUWFGLGNQLI-JOCHJYFZSA-N |

Table 1: General Chemical Properties and Identifiers. This table summarizes the fundamental chemical identifiers for this compound.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder or solid.[2][3] Its physical properties are crucial indicators of purity and are essential for proper handling and use in synthesis.

| Property | Value | Reference |

| Appearance | White or off-white powder/crystals | [2][3] |

| Melting Point | 135-139 °C | [4] |

| Optical Rotation | +11° ± 2.5° (c=1, DMF) | [3] |

Table 2: Physical Properties. This table presents key physical characteristics of this compound.

Solubility Profile

The solubility of protected amino acids is critical for their application in both solid-phase and solution-phase synthesis. This compound exhibits solubility characteristics typical for such derivatives.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | ≥16.37 mg/mL | [6] |

| Ethanol (EtOH) | ≥23.2 mg/mL | [6] |

| Water | Insoluble | [6] |

| Chloroform, Dichloromethane | Slightly Soluble | [7] |

Table 3: Solubility Data. This table provides solubility information for this compound in common laboratory solvents.

Stability Profile

The stability of this compound is governed by the lability of its two distinct protecting groups under different chemical conditions.

pH and Chemical Stability

The orthogonal nature of the Boc and Fmoc groups is the cornerstone of this molecule's utility. The Boc group is stable under basic conditions used for Fmoc removal, while the Fmoc group is stable under the acidic conditions required for Boc cleavage.[1][5]

| Protecting Group | Labile Conditions | Stable Conditions | Primary Reagent |

| Boc (α-amine) | Strong Acid | Base, Mild Acid, Hydrogenolysis | Trifluoroacetic Acid (TFA)[8][9] |

| Fmoc (ε-amine) | Base | Acid, Hydrogenolysis | 20% Piperidine in DMF[10] |

Table 4: Orthogonal Stability of Protecting Groups. This table outlines the conditions for selective removal of the Boc and Fmoc protecting groups.

The compound is generally stable but should be considered incompatible with strong oxidizing agents.[7]

Caption: Logical relationship of orthogonal deprotection.

Thermal Stability

While the Fmoc group is generally thermally stable under standard synthesis conditions, the Boc group can be labile at elevated temperatures. Thermal removal of Boc groups typically requires temperatures of 100-150°C, conditions not encountered during routine storage or SPPS.[11] Therefore, the compound is considered thermally stable for its intended applications.

Storage and Handling Recommendations

For optimal stability and to prevent degradation, this compound should be stored under controlled conditions.

-

Temperature: Recommended storage is at 2-8°C for short-term use and -20°C for long-term storage.[4][6][12]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[13]

-

Conditions: Keep in a dark, cool, and dry place to prevent hydrolysis and photolytic degradation.[3][13]

Experimental Protocols

The following are standard, generalized protocols for the selective deprotection of the amine groups on this compound. Optimization may be required based on the specific peptide sequence or substrate.

Protocol for Selective Fmoc Group Deprotection (Side Chain)

This protocol is used to deprotect the ε-amino group, for instance, to allow for side-chain modification while the peptide is still on resin during Boc-SPPS.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Deprotection Cocktail: Treat the resin with a solution of 20% piperidine in DMF.[10] A typical volume is 10 mL per gram of resin.

-

Reaction Time: Agitate the mixture at room temperature. The reaction is typically rapid, with a half-life of seconds.[10] A standard procedure involves two treatments: one for 5 minutes followed by a second for 15-20 minutes.

-

Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the flow-through.[14]

-

Washing: After deprotection, thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Protocol for Selective Boc Group Deprotection (Backbone)

This protocol describes the cleavage of the α-amino Boc group, which is the standard deprotection step in Boc-SPPS.

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection Cocktail: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[9]

-

Reaction Time: Agitate the mixture at room temperature for 20-30 minutes.

-

Washing: Following deprotection, wash the resin thoroughly with DCM to remove residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of Diisopropylethylamine (DIPEA) in DMF or DCM (2-3 times, 2 minutes each).

-

Final Wash: Wash the resin again with DMF and DCM to prepare for the next coupling step.

Protocol for Stability Assessment via HPLC

This method can be used to assess the stability of this compound under various conditions (e.g., different pH values, temperatures, or in the presence of specific reagents).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent like acetonitrile or DMF.

-

Stress Conditions: Aliquot the stock solution into separate vials. Add the stressor (e.g., acidic buffer, basic buffer, oxidizing agent) to each vial. Maintain control samples. Incubate the vials under the desired conditions (e.g., 37°C for 24 hours).

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

-

Detection: UV detector at 265 nm (for the Fmoc group).

-

-

Data Analysis: Integrate the peak area of the parent compound at time zero and after the stress period. A decrease in the main peak area or the appearance of new peaks indicates degradation. Calculate the percentage of remaining compound to quantify stability.

Key Applications and Workflows

The unique structure of this compound enables several advanced synthetic strategies.

Role in Boc Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the N-terminal α-amino group is protected by a Boc group. This compound is incorporated like any other Boc-amino acid. Its unique utility arises when a side-chain modification is desired. The workflow allows for the stable Fmoc group on the lysine side chain to be selectively removed at any point in the synthesis, exposing a primary amine for conjugation, labeling, or the synthesis of branched peptides.

Caption: Workflow for site-specific modification using this compound.

Conclusion

This compound is a highly versatile and specialized reagent for peptide synthesis. Its key attributes—the incorporation of a stability-enhancing D-amino acid and, most importantly, its reversed orthogonal protection scheme—provide chemists with a powerful tool for creating complex and modified peptides. A thorough understanding of its chemical properties, stability profile, and the specific conditions required for the selective cleavage of its Boc and Fmoc groups is essential for its successful application in research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. abbexa.com [abbexa.com]

- 4. echemi.com [echemi.com]

- 5. chempep.com [chempep.com]

- 6. apexbt.com [apexbt.com]

- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. FMOC-D-Lys(BOC)-OH | 92122-45-7 [amp.chemicalbook.com]

- 13. 92122-45-7|Fmoc-D-Lys(Boc)-OH|BLD Pharm [bldpharm.com]

- 14. m.youtube.com [m.youtube.com]

The Architect's Toolkit: A Deep Dive into Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary shields that prevent unwanted side reactions and ensure the fidelity of the final peptide product. Among the arsenal of protective chemistries, two strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This technical guide provides a comprehensive exploration of the purpose, mechanisms, and practical applications of these two cornerstone protecting groups, offering researchers the insights needed to navigate the nuances of peptide synthesis.

The Core Principle: Orthogonality in Peptide Synthesis

The success of stepwise peptide synthesis relies on the principle of orthogonality, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][][3] In SPPS, this principle is embodied in the use of a temporary protecting group for the α-amino group of the incoming amino acid and semi-permanent protecting groups for the reactive side chains of the amino acids already incorporated into the peptide chain.[1][4] The α-amino protecting group must be quantitatively removed at each cycle to allow for the next coupling reaction, while the side-chain protecting groups must remain intact until the final step of the synthesis.[4]

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal. The Boc group is acid-labile, removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a mild base, typically piperidine.[][5][] This dictates the choice of side-chain protecting groups, which must be stable to the repeated deprotection conditions of the α-amino group.

The Boc Strategy: A Robust, Acid-Centric Approach

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the pioneering method for SPPS and remains a powerful tool, particularly for the synthesis of long and complex peptides.[7][8]

Protection and Deprotection Mechanism

Protection: The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[9] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of (Boc)₂O.[10]

Deprotection: The removal of the Boc group is achieved through acidolysis, typically with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][11][12] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][13] The carbamic acid spontaneously decarboxylates to release the free amine.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. peptide.com [peptide.com]

Solubility Profile of Boc-D-Lys(Fmoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, preventing aggregation, and ensuring the successful synthesis of high-purity peptides. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its primary application in peptide synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine |

| CAS Number | 115186-31-7 |

| Molecular Formula | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 468.54 g/mol |

| Appearance | White to off-white powder |

Solubility Data

Quantitative Solubility Data

Note: Data presented below is for the L-isomer, Fmoc-L-Lys(Boc)-OH, and serves as a strong proxy for the D-isomer's solubility in achiral solvents.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | ≥100.8[1] | ≥215.1 | - |

| Dimethyl Sulfoxide (DMSO) | 100[2] | 213.43 | Ultrasonic assistance may be needed |

| Dimethyl Sulfoxide (DMSO) | 90 | 192.09 | Sonication is recommended |

| Ethanol (EtOH) | ≥51[1] | ≥108.8 | - |

| Ethanol (EtOH) | ≥23.2[3] | ≥49.5 | - |

| Water | ≥4.69[1] | ≥10.0 | - |

Qualitative Solubility Data

| Solvent | Solubility Description | Source/Notes |

| N,N-Dimethylformamide (DMF) | Clearly soluble | 1 mmole (468.54 mg) dissolves in 2 mL, which is approximately 234 mg/mL. |

| Chloroform (CHCl₃) | Soluble | [4] |

| Dichloromethane (DCM) | Soluble | [4] |

| Ethyl Acetate (EtOAc) | Soluble | [4] |

| Acetone | Soluble | [4] |

| Water | Insoluble/Slightly Soluble | [3][4] |

Experimental Protocols

For instances where specific solubility data is required in a novel solvent system, a standardized experimental protocol is necessary. The following is a detailed methodology for determining the solubility of this compound.

Protocol: Determination of Solubility via the Shake-Flask Method and HPLC Analysis

1. Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound

-

Test solvent (e.g., DMF, DCM, Acetonitrile)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the test solvent.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

Visualization of Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in solid-phase peptide synthesis, where it is used to incorporate a D-lysine residue with an orthogonally protected side chain. The Boc group on the alpha-amino group is removed under acidic conditions, while the Fmoc group on the epsilon-amino group is removed under basic conditions, allowing for selective deprotection and chain elongation or side-chain modification.

Solubility Determination Workflow

The following diagram illustrates the experimental workflow for determining the solubility of a compound like this compound.

References

A Technical Guide to N-alpha-Boc-N-epsilon-Fmoc-D-lysine: A Tool for Advanced Peptide Synthesis

CAS Number: 115186-31-7

This technical guide provides an in-depth overview of N-alpha-Boc-N-epsilon-Fmoc-D-lysine, a crucial building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. This derivative, with its unique orthogonal protection scheme, enables the precise, site-specific modification of peptide side chains, opening avenues for creating complex peptide architectures, conjugates, and probes.

Physicochemical Properties

N-alpha-Boc-N-epsilon-Fmoc-D-lysine, also known as Boc-D-Lys(Fmoc)-OH, is a synthetic amino acid derivative designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] The strategic placement of a Boc (tert-butyloxycarbonyl) group on the alpha-amine and an Fmoc (9-fluorenylmethyloxycarbonyl) group on the epsilon-amine of the D-lysine side chain is central to its utility.[1] The D-configuration enhances the resulting peptide's resistance to proteolytic degradation.

Quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115186-31-7 | [1] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | N/A |

| Molecular Weight | 468.54 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥98% | N/A |

| Solubility | Soluble in DMF, DCM | N/A |

Core Application: Orthogonal Protection in Peptide Synthesis

The primary application of this compound lies in its orthogonal protecting group strategy within the framework of Boc-SPPS. The two protecting groups exhibit differential stability to chemical reagents, allowing for their selective removal at different stages of the synthesis.

-

N-alpha-Boc group: This group is labile to moderately strong acids, such as Trifluoroacetic Acid (TFA). It serves as the temporary protecting group for the alpha-amine, removed at the beginning of each coupling cycle to allow for peptide chain elongation.

-

N-epsilon-Fmoc group: This group is stable under the acidic conditions used to remove the Boc group but is readily cleaved by bases, such as piperidine or morpholine.[1]

This orthogonality allows for the assembly of a full peptide sequence using standard Boc-SPPS chemistry. Once the peptide chain is complete, the resin-bound peptide can be treated with a base to selectively deprotect only the lysine side chain, exposing a free amine. This amine then becomes a reactive handle for site-specific modification (e.g., attachment of fluorophores, biotin, polyethylene glycol (PEG), or for creating branched peptides) before the final cleavage of the peptide from the resin.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and its subsequent side-chain modification using manual Boc-SPPS.

General Boc-SPPS Cycle for Peptide Elongation

This protocol describes the standard cycle for adding an amino acid during Boc-SPPS.

Materials:

-

This compound or other N-alpha-Boc protected amino acids

-

Peptide synthesis resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling activators (e.g., HBTU)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step once more.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 2-4 equivalents of the N-alpha-Boc amino acid (e.g., this compound) with a coupling agent (e.g., DIC/HOBt or HBTU) in DMF.

-

Add the activated amino acid solution to the neutralized resin.

-

Add DIEA (if using HBTU) and agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Selective Deprotection of the Lysine Side Chain

This protocol is performed after the full peptide sequence has been assembled.

Materials:

-

Peptide-resin containing the this compound residue

-

DMF

-

Piperidine

Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin with DMF (3x).

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The resin now has a free primary amine on the D-lysine side chain, ready for modification.

On-Resin Side-Chain Labeling (Example with a Fluorophore)

This protocol describes a general method for labeling the newly exposed lysine side chain.

Materials:

-

Peptide-resin from protocol 3.2

-

Amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative)

-

DMF

-

DIEA

Procedure:

-

Labeling Reaction:

-

Dissolve the amine-reactive dye (1.5-3 equivalents) and DIEA (2-4 equivalents) in DMF.

-

Add the solution to the peptide-resin.

-

Agitate the mixture in the dark at room temperature for 2-4 hours, or overnight if necessary.

-

-

Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted dye and reagents.

-

Drying: Dry the peptide-resin under vacuum.

Final Cleavage and Deprotection

This final step cleaves the modified peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

Materials:

-

Dried, labeled peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5))

-

Cold diethyl ether

Procedure:

-

Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution to separate the resin beads and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualization of Workflows

The following diagrams illustrate the key chemical logic and experimental processes involving N-alpha-Boc-N-epsilon-Fmoc-D-lysine.

References

molecular weight of Boc-D-Lys(Fmoc)-OH

An In-Depth Technical Guide to Nα-Boc-Nε-Fmoc-D-lysine

For researchers, scientists, and professionals in drug development, the use of protected amino acids is fundamental to the synthesis of peptides with specific structures and functions. Among these, derivatives of lysine are particularly important due to the reactive epsilon-amino group on their side chain, which allows for post-translational modifications, branching, or conjugation. This guide provides a comprehensive overview of Boc-D-Lys(Fmoc)-OH, a key building block in peptide chemistry.

Core Concepts

This compound is a derivative of the D-enantiomer of the amino acid lysine. It is protected at two key positions: the alpha-amino group (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group (Nε) of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme is crucial in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of either the Nα-Boc group for peptide chain elongation or the Nε-Fmoc group for side-chain modifications.[1] The D-configuration of the amino acid is often incorporated into synthetic peptides to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.

Data Presentation

The physicochemical properties of this compound are summarized in the table below. It is important to note the distinction in CAS numbers based on the placement of the protecting groups. This guide focuses on the derivative where the Boc group is on the alpha-amino group and the Fmoc group is on the epsilon-amino group.

| Property | Data | Reference(s) |

| Molecular Weight | 468.5 g/mol | [2] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [2] |

| IUPAC Name | (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |

| CAS Number | 115186-31-7 | [1][2] |

| Appearance | White powder | |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |

Note: The related compound with the protecting groups swapped, Nα-Fmoc-Nε-Boc-D-lysine, has the CAS number 92122-45-7.[3][4][5]

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in peptide science:

-

Solid-Phase Peptide Synthesis (SPPS): This is the primary application of this compound. It is utilized in Boc-based SPPS protocols where the acid-labile Boc group is removed to allow for the coupling of the next amino acid in the sequence.[1]

-

Synthesis of Peptides with D-Amino Acids: Incorporating D-amino acids like D-lysine can significantly improve the pharmacological properties of peptide-based drugs by making them less susceptible to enzymatic degradation.[6]

-

Site-Specific Conjugation and Labeling: The orthogonally protected Nε-Fmoc group can be selectively removed on-resin to allow for the attachment of various molecules to the lysine side chain. This is useful for creating branched peptides, attaching fluorescent dyes, linkers for drug conjugates, or polyethylene glycol (PEG) chains to improve solubility and circulation time.[1][7]

-

Development of Therapeutic Peptides: Lysine-containing peptides are crucial in the development of various therapeutics, including antimicrobial peptides and peptide-based vaccines.[7] The ability to introduce D-lysine and perform side-chain modifications offers a powerful strategy for optimizing these drug candidates.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Appropriate resin for Boc-SPPS (e.g., MBHA resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Piperidine or Morpholine for Fmoc removal

-

Reagents for peptide cleavage and deprotection (e.g., HF)

Procedure:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent like DCM or DMF for 30-60 minutes.

-

Nα-Boc Deprotection: The Boc protecting group of the resin-bound amino acid or peptide is removed by treating it with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This exposes a free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and by-products.

-

Neutralization: The resin is neutralized with a base, typically a solution of 10% DIEA in DMF, to prepare the free amine for coupling. This is followed by further washing with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to activate the carboxylic acid group of the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Selective Nε-Fmoc Deprotection (Optional):

-

If side-chain modification is desired, the resin-bound peptide is treated with a solution of piperidine in DMF (typically 20% v/v) for about 20-30 minutes to remove the Fmoc group from the lysine side chain.

-

The resin is then washed, and the desired molecule can be coupled to the now-free epsilon-amino group.

-

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).

Visualizing the Workflow

The following diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.

Caption: Workflow for one coupling cycle in Boc-based SPPS.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Boc-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of Nα-tert-butyloxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-D-lysine (Boc-D-Lys(Fmoc)-OH). This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures with high precision. This document details the underlying chemical principles, applications, and detailed experimental protocols relevant to researchers and professionals in peptide chemistry and drug development.

Core Principles of the Orthogonal Protection Strategy

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus and reactive amino acid side chains.[1] An orthogonal protection strategy employs multiple classes of protecting groups within a single molecule, where each class can be removed under specific conditions without affecting the others.[2]

The strategy utilizing this compound epitomizes this principle. It incorporates two distinct protecting groups on the D-lysine residue:

-

The Boc (tert-butyloxycarbonyl) group: This protects the α-amino group and is labile to acidic conditions, typically being removed by treatment with trifluoroacetic acid (TFA).[3]

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This protects the ε-amino group of the lysine side chain and is labile to basic conditions, commonly removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

This orthogonality is critical as it allows for the selective deprotection of the lysine side chain while the peptide is still anchored to the solid support and the N-terminus remains protected. This enables site-specific modifications, such as branching, cyclization, and the attachment of labels or other moieties.[5][6] The incorporation of a D-amino acid, such as D-lysine, can also enhance the pharmacological properties of synthetic peptides by increasing their resistance to proteolytic degradation.[7]

Applications in Peptide Synthesis and Drug Development

The unique characteristics of this compound make it an invaluable tool for a range of applications in research and drug development:

-

Synthesis of Branched Peptides: By selectively removing the Fmoc group from the lysine side chain on-resin, a second peptide chain can be synthesized, leading to the formation of branched or multivalent peptides.[7][8] These structures are of significant interest in vaccine development and as multivalent ligands.

-

Site-Specific Labeling and Conjugation: The deprotected ε-amino group of the lysine residue serves as a handle for the attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs for the creation of antibody-drug conjugates.

-

Development of Therapeutic Peptides: The incorporation of D-lysine can enhance the stability and bioavailability of peptide-based drugs, such as antimicrobial peptides and peptide-based vaccines.[2]

Quantitative Data on Synthesis and Purity

The efficiency of peptide synthesis utilizing orthogonally protected lysine derivatives is crucial for the successful generation of the desired product. The following tables summarize representative quantitative data from syntheses involving orthogonal protection strategies for lysine.

| Parameter | Value/Condition | Reference |

| Building Block Synthesis | ||

| Product | Nα-Fmoc-L-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | [9] |

| Yield | 36% | [9] |

| Purity (by UV-HPLC) | 96% | [9] |

| Branched Peptide Synthesis | ||

| Peptide | Lactoferricin-lactoferrampin antimicrobial peptide | [7] |

| Orthogonal Protecting Group | Fmoc-Lys(ivDde)-OH | [7] |

| Crude Purity | 77% | [7] |

| Peptide | Histone H2B-1A fragment conjugated to a ubiquitin fragment | [7] |

| Orthogonal Protecting Group | Fmoc-Lys(ivDde)-OH | [7] |

| Crude Purity | 75% | [7] |

| Linear Peptide Synthesis | ||

| Peptide | Human serum albumin sequence with glycated lysine | [9] |

| Building Block | Nα-Fmoc-L-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | [9] |

| Crude Product Peak Area | 55% | [9] |

| Peptide | Unmodified human serum albumin sequence | [9] |

| Building Block | Fmoc-L-Lys(Boc)-OH | [9] |

| Crude Product Peak Area | 65% | [9] |

| Peptide Library Synthesis | ||

| Orthogonal Protecting Group | Fmoc-Lys(Tfa)-OH | [10] |

| Final Crude Peptide Purity | 70-85% | [10] |

| Overall Yield (after purification) | 10-30% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the general steps for elongating a peptide chain on a solid support using Boc-protected amino acids.

-

Resin Swelling: Swell the appropriate resin (e.g., PAM resin for C-terminal acid) in dichloromethane (DCM) for 1-2 hours.

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5-10 minutes.

-

Wash the resin with DCM (3 times).

-

Wash the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize the resin.

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

On-Resin Selective Deprotection of the Lysine Side-Chain Fmoc Group

This protocol details the selective removal of the Fmoc group from the ε-amino group of a this compound residue that has been incorporated into a peptide chain.

-

Resin Preparation: After incorporation of this compound and subsequent chain elongation as needed, wash the peptide-resin thoroughly with DMF (5 times).

-

Fmoc Deprotection:

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the piperidine solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture gently for 5-10 minutes at room temperature.[4]

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[10]

-

-

Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine on the lysine side chain. A positive result (blue beads) indicates successful deprotection. The resin is now ready for side-chain modification.

Synthesis of a Branched Peptide

This protocol outlines the synthesis of a branched peptide using this compound as the branching point.

-

Main Chain Synthesis: Synthesize the main peptide chain up to the desired branching point using the general SPPS protocol (Section 4.1).

-

Incorporate Branching Residue: Couple this compound to the growing peptide chain.

-

Continue Main Chain (Optional): If desired, continue to elongate the main chain by repeating the general SPPS cycle.

-

Selective Side-Chain Deprotection: Perform the on-resin selective deprotection of the lysine side-chain Fmoc group as described in Section 4.2.

-

Branch Synthesis: Synthesize the branch peptide chain from the deprotected ε-amino group of the lysine residue by repeating the general SPPS cycle (Section 4.1).

-

Final Cleavage and Deprotection:

-

Wash the completed branched peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)).[4]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Peptide Analysis and Purification

-

Purity Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

-

Analyze the purity of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

-

-

Characterization: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Purification: Purify the crude peptide using preparative RP-HPLC to obtain the final product with the desired purity.

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the orthogonal protection strategy using this compound.

Caption: Orthogonal deprotection of Boc and Fmoc groups from a lysine residue.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Workflow for the synthesis of a branched peptide.

Conclusion

The orthogonal protection strategy employing this compound is a powerful and versatile methodology in modern peptide chemistry. It provides a robust framework for the synthesis of complex peptides with site-specific modifications, which are of increasing importance in drug discovery and development. The ability to precisely control the deprotection of the α- and ε-amino groups of a lysine residue opens up a vast chemical space for the design and creation of novel peptide-based therapeutics and research tools. A thorough understanding of the underlying principles and experimental protocols is essential for leveraging the full potential of this strategy.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. biotage.com [biotage.com]

- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced efficacy, stability, and patient compliance. A key strategy in overcoming the inherent limitations of natural L-amino acid peptides is the incorporation of their stereoisomers, D-amino acids. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic implications of utilizing D-amino acids in peptide drug design.

The Stereochemical Advantage: Enhancing Therapeutic Properties

The substitution of L-amino acids with their D-enantiomers offers a powerful approach to improving the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. This strategic modification primarily confers two significant advantages: enhanced proteolytic stability and modulation of biological activity.

Enhanced Proteolytic Stability

Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by endogenous proteases, which significantly shortens their in-vivo half-life and limits their therapeutic potential.[1][2] Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of D-amino acids creates a steric hindrance within the peptide backbone, rendering it unrecognizable to these enzymes.[2] This resistance to enzymatic degradation leads to a substantial increase in the peptide's stability in biological fluids such as plasma and serum.[3][4]

Modulation of Biological Activity and Immunogenicity

The incorporation of D-amino acids can significantly alter the three-dimensional conformation of a peptide. This can lead to a range of effects on its biological activity, from reduced or abolished activity to, in some cases, maintained or even enhanced potency.[1] The altered conformation can affect the peptide's binding affinity and selectivity for its target receptor.

Furthermore, the use of D-amino acids can influence the immunogenicity of a peptide therapeutic. Peptides composed entirely of D-amino acids are generally less immunogenic than their L-peptide counterparts.[1] This is because the enzymes involved in antigen processing and presentation are also stereospecific for L-amino acids, making D-peptides less likely to be processed and presented by Major Histocompatibility Complex (MHC) molecules.[1]

Quantitative Impact of D-Amino Acid Substitution

The benefits of incorporating D-amino acids can be quantified through various in vitro and in vivo studies. The following tables summarize the impact of D-amino acid substitution on key therapeutic properties.

Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides

| Peptide Class | L-Amino Acid Variant Half-Life | D-Amino Acid Variant Half-Life | Fold Increase | Assay Conditions |

| Antitumor Peptide (RDP215) | Not specified (degraded) | Stable after 8 hours | - | 25% Fetal Bovine Serum |

| Somatostatin Analogue | Minutes | 1.5 hours | >30 | In vivo (unspecified)[4] |

| MUC2 Epitope Peptide | Not specified (degraded) | Increased half-life | - | Plasma[3] |

| Generic Peptide | ~2-6 minutes (expected) | 36 minutes | ~6-18 | In vivo (mice) |

Table 2: Modulation of Biological Activity by D-Amino Acid Substitution

| Peptide | L-Variant IC50/EC50 | D-Variant IC50/EC50 | Change in Activity | Target/Assay |

| Antitumor Peptide (RDP215) | 4.7 µM (LC50) | 1.8 µM (LC50) | 2.6-fold increase | Human Melanoma (SBcl-2) cells |

| DCDX | 5-fold higher than D-variant | Lower IC50 | 5-fold increase | Receptor-Mediated Transcytosis |

| RI-PTH(1-11) | Active | Reduced activity | Decrease | PTH type-I receptor binding[5] |

Experimental Protocols

Accurate assessment of the therapeutic properties of D-amino acid-containing peptides requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

In Vitro Peptide Stability Assay in Plasma

This assay evaluates the resistance of a peptide to degradation by proteases present in plasma.

Materials:

-

Test peptide (L- and D-variants) stock solution (1 mg/mL in a suitable solvent).

-

Human or animal plasma.

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile).[1]

-

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Pre-warm an aliquot of plasma to 37°C.

-

Spike the plasma with the test peptide to a final concentration of 10 µM.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

-

Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.[1]

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC method.

-

Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the conformational changes induced by D-amino acid substitution.

Materials:

-

Test peptide (L- and D-variants).

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Quartz cuvette (1 mm path length).

-

CD spectropolarimeter.

Procedure:

-

Prepare a solution of the peptide in the CD buffer at a concentration of approximately 0.1 mg/mL.

-

Prepare a corresponding buffer blank.

-

Acquire a CD spectrum of the buffer blank from 190 to 260 nm.

-

Rinse the cuvette thoroughly and acquire the CD spectrum of the peptide solution under the same conditions.

-

Subtract the buffer spectrum from the peptide spectrum.

-

Convert the resulting CD signal (in millidegrees) to mean residue ellipticity.

-

Analyze the spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

In Vitro T-Cell Proliferation Assay for Immunogenicity Assessment

This assay evaluates the potential of a peptide to stimulate an immune response by measuring T-cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

-

Test peptide (L- and D-variants).

-

Cell culture medium (e.g., RPMI-1640) supplemented with human serum.

-

Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

Positive control (e.g., phytohemagglutinin).

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Label the PBMCs with CFSE dye.

-

Culture the CFSE-labeled PBMCs in 96-well plates.

-

Add the test peptides at various concentrations to the cell cultures. Include positive and negative controls.

-

Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T-cell populations.

-

Calculate the stimulation index by comparing the proliferation in peptide-treated wells to that in untreated wells.

Visualizing Key Concepts and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological concepts and experimental workflows.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development. By enhancing proteolytic stability and modulating biological activity, this approach addresses the primary limitations of native peptides, paving the way for more effective and bioavailable therapeutics. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable researchers to rationally design and develop next-generation peptide drugs with optimized therapeutic profiles.

References

A Technical Guide to High-Purity Boc-D-Lys(Fmoc)-OH for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block for the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids, such as D-lysine, is a key strategy in modern drug discovery to enhance peptide stability against enzymatic degradation and improve pharmacokinetic profiles. This document details commercial sources, quality control standards, and essential experimental protocols for the effective use of this reagent.

Introduction to this compound

This compound is a derivative of the amino acid D-lysine designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] It features two orthogonal protecting groups:

-

Nα-Boc (tert-butyloxycarbonyl): This group protects the alpha-amino group and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which is characteristic of the final cleavage step in Boc-SPPS.

-

Nε-Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the epsilon-amino group on the lysine side chain. The Fmoc group is stable to the acidic conditions used to remove the Boc group but can be selectively cleaved under mild basic conditions, typically with piperidine.[1]

This orthogonal protection scheme is highly advantageous, allowing for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables site-specific modifications, such as bioconjugation of labels, crosslinkers, or other molecules, which is invaluable for creating advanced peptide therapeutics and diagnostics.[1][2]

Commercial Suppliers and Purity Specifications

The quality of this compound is paramount for the successful synthesis of high-purity peptides. Researchers should source this reagent from reputable suppliers who provide comprehensive analytical data. Key quality attributes include high chemical purity (typically ≥98% by HPLC) and high enantiomeric purity.

Below is a summary of commercial suppliers offering high-purity this compound. Prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name/Number | Purity Specification | Available Quantities |

| Sigma-Aldrich (Novabiochem®) | 852146 | ≥98.0% (HPLC), ≥99.5% (Enantiomeric) | Inquire |

| Matrix Innovation | - | ≥98%, ≤0.5% L-Enantiomer | 10g, 25g, 100g |

| Genprice Bio Inc | - | ≥ 98%, ≤ 0.5% L-Enantiomer | Inquire |

| Advanced ChemTech | - | High Purity | Inquire |

| Anaspec | AS-22312 | Standard Amino Acid | Inquire |

| Aapptec | - | High Purity | Inquire |

| BLD Pharm | - | High Purity | Inquire |

| MedchemExpress | - | High Purity | Inquire |

Note: Data is compiled from publicly available information from suppliers and may not be exhaustive. Researchers are advised to request certificates of analysis (CoA) for specific lots.

Quality Control and Analytical Methods

Ensuring the purity of this compound before its use in peptide synthesis is a critical step to avoid the introduction of impurities that can be difficult to remove from the final peptide product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.[3] A well-defined peak for the main compound should be observed, and the purity is calculated based on the area of this peak relative to the total peak area in the chromatogram.

General Experimental Protocol for HPLC Purity Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.[3]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[3]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. A typical gradient might be 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV absorbance at 254 nm or 265 nm to detect the Fmoc group.

-

Injection Volume: 10-20 µL.[3]

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks, then multiplying by 100.

-

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for one cycle of amino acid coupling in Boc-SPPS.

Protocol for a Single Coupling Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., PAM or MBHA resin) with the first amino acid already attached. Swell the resin in Dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin with DCM (3x), followed by a neutralization wash with 5-10% Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

-

Wash the resin again with DCM (3x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-4 equivalents) and an activating agent such as HBTU/HOBt (3-4 equivalents) in N,N-Dimethylformamide (DMF).

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

Repeat these steps for each subsequent amino acid in the peptide sequence.

Selective Nε-Fmoc Deprotection on Resin

This protocol allows for the modification of the lysine side chain while the peptide remains attached to the solid support.

-

Resin Preparation: After completing the peptide sequence, ensure the final Nα-Boc group is still intact. Wash the peptide-resin with DMF (3x).

-

Fmoc Deprotection:

-

Washing:

-

Drain the piperidine solution and wash the resin extensively with DMF (5-7x) to completely remove all traces of piperidine.

-

Wash with DCM (3x) and dry the resin under vacuum if proceeding to a moisture-sensitive reaction.

-

The newly exposed ε-amino group is now available for bioconjugation or other modifications.

Bioconjugation to the Lysine Side Chain

Once the Nε-Fmoc group is removed, various moieties can be attached to the lysine side chain. A common method is acylation using an N-hydroxysuccinimide (NHS) ester.[5]

-

Reagent Preparation: Dissolve the NHS-ester of the molecule to be conjugated (e.g., a fluorescent dye, biotin) in a suitable solvent like DMF or DMSO.

-

Conjugation Reaction:

-

Add the NHS-ester solution (typically 1.5-3 equivalents) to the deprotected peptide-resin.

-

Add a non-nucleophilic base such as DIEA (2-4 equivalents) to facilitate the reaction.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[6]

-

-

Washing and Capping:

-

Wash the resin with DMF (3x) and DCM (3x).

-

To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

-

Final Cleavage: Proceed with the standard cleavage and global deprotection protocol for your resin type (e.g., HF cleavage or TFA-based cleavage cocktail) to release the modified peptide.

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-D-Lys(Fmoc)-OH for Researchers and Drug Development Professionals

Introduction

Nα-Boc-Nε-Fmoc-D-lysine, commonly referred to as Boc-D-Lys(Fmoc)-OH, is a critical building block in modern peptide synthesis, particularly in the development of peptide-based therapeutics. Its unique orthogonal protecting group strategy, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the ε-amino group of the D-lysine side chain, allows for selective chemical modifications and the synthesis of complex peptide architectures.[1][2] The D-configuration of the lysine residue is often incorporated to enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive recommendations for the proper storage and handling of this compound to ensure its integrity, stability, and safe use in the laboratory.

Physicochemical Properties

This compound is typically supplied as a white to off-white powder or crystalline solid.[2][3] Understanding its fundamental properties is key to its appropriate handling and application.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [3] |

| Molecular Weight | 468.54 g/mol | [3] |

| CAS Number | 115186-31-7 | [4] |

| Melting Point | 120-131 °C | [3] |

| Appearance | White to off-white powder or crystals | [3] |

Storage Recommendations

The stability of this compound is paramount to achieving reliable and reproducible results in peptide synthesis. While specific storage conditions can vary between suppliers, the following table summarizes the recommended storage temperatures. It is crucial to consult the certificate of analysis and supplier-specific recommendations upon receipt of the material.

| Storage Temperature | Supplier/Source | Notes |

| -20°C | APExBIO | Recommended for long-term storage. |

| 2-8°C | Sigma-Aldrich | A common temperature for refrigerated storage. |

| 4°C | Anaspec | Refrigerated storage condition.[5] |

| 15-25°C | Sigma-Aldrich (Novabiochem) | Room temperature storage is also cited.[3] |

Key Storage Considerations:

-

Moisture Sensitivity: The compound is sensitive to moisture.[1] Store in a tightly sealed container in a dry, well-ventilated place. The use of a desiccator is recommended for long-term storage.

-

Light Sensitivity: While not explicitly stated in all technical data sheets, it is good practice to protect all sensitive chemical reagents from direct light. Store in an opaque container or in a dark location.

-

Inert Atmosphere: For extended storage, particularly for high-purity material intended for GMP applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from atmospheric components.

Chemical Stability and Incompatibilities

This compound possesses orthogonal protecting groups, which dictates its chemical stability profile.

-

Acid Stability: The Fmoc protecting group on the side chain is stable under acidic conditions.[4]

-

Base Stability: The Boc protecting group on the Nα-amino group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine).

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases in storage, as these can lead to the premature cleavage of the protecting groups or degradation of the molecule.

Solubility Data

The solubility of this compound is a critical parameter for its use in solution-phase chemistry and for the preparation of stock solutions for solid-phase peptide synthesis (SPPS).

| Solvent | Solubility | Reference |

| Water | Insoluble | [6] |

| Dimethyl Sulfoxide (DMSO) | ≥16.37 mg/mL | [6] |

| Ethanol (EtOH) | ≥23.2 mg/mL | [6] |

| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | [3] |

Handling and Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat.

Engineering Controls:

-

Handle in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.

-

Skin Contact: In case of contact, wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a 0.5 M stock solution of this compound in Dimethylformamide (DMF), a common procedure in preparation for automated or manual solid-phase peptide synthesis.

Materials:

-

This compound

-

Anhydrous DMF

-

Volumetric flask

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar (optional)

-

Argon or nitrogen gas line (optional)

Procedure:

-

Preparation: Ensure the volumetric flask is clean and dry. If available, purge the flask with an inert gas (argon or nitrogen) to minimize exposure to moisture and air.

-

Weighing: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 0.5 M solution, weigh out 2.34 g of the compound (468.54 g/mol * 0.5 mol/L * 0.010 L).

-

Dissolution: Carefully transfer the weighed powder into the volumetric flask. Add approximately half of the final volume of anhydrous DMF.

-

Mixing: Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used for more efficient mixing. Ensure the compound is fully dissolved before proceeding.

-

Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMF to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: If not for immediate use, the stock solution should be stored at the recommended temperature (typically 2-8°C or -20°C) in a tightly sealed container, protected from light. For extended storage, flushing the headspace with an inert gas before sealing is recommended.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receipt to use.

Caption: Workflow for this compound Storage and Handling.

Conclusion

The integrity of this compound is fundamental to the successful synthesis of high-quality peptides for research and drug development. Adherence to the storage and handling recommendations outlined in this guide will help to ensure the stability and reactivity of this crucial reagent. By implementing proper storage conditions, utilizing appropriate personal protective equipment, and following standardized procedures for solution preparation, researchers can minimize variability and achieve more reliable and reproducible outcomes in their peptide synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(Fmoc)-OH is a specialized amino acid derivative designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS). It incorporates an orthogonal protection strategy, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the D-lysine side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement is particularly valuable for the synthesis of peptides requiring site-specific modification of the lysine side chain, such as the attachment of labels, formation of branched peptides, or conjugation to other molecules. The D-configuration of the lysine residue can also be strategically employed to enhance peptide stability against enzymatic degradation.[1]

The core advantage of this protection scheme in Boc-SPPS is the ability to selectively remove the Fmoc group from the lysine side chain at any point during the synthesis without affecting the Boc-protected N-terminus or other acid-labile side-chain protecting groups.[2] This allows for chemical modifications to be performed on the resin-bound peptide, a technique that offers significant flexibility in complex peptide design.

Data Presentation

Table 1: Protecting Group Orthogonality in Boc-SPPS using this compound

| Protecting Group | Location | Removal Conditions | Stability |

| Boc | α-amino group | Acidic (e.g., TFA in DCM) | Stable to basic conditions |